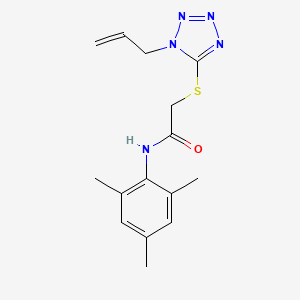

2-((1-allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide

Description

2-((1-Allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide is a sulfur-containing heterocyclic acetamide derivative characterized by a tetrazole ring substituted with an allyl group (CH₂CHCH₂) at the N1 position and a mesityl (2,4,6-trimethylphenyl) group at the acetamide nitrogen. This compound belongs to a class of bioactive molecules where the tetrazole moiety is often leveraged for its metabolic stability and hydrogen-bonding capabilities, while the mesityl group contributes steric bulk and lipophilicity .

Properties

IUPAC Name |

2-(1-prop-2-enyltetrazol-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5OS/c1-5-6-20-15(17-18-19-20)22-9-13(21)16-14-11(3)7-10(2)8-12(14)4/h5,7-8H,1,6,9H2,2-4H3,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFQKFVHKQBNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=NN2CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide typically involves the reaction of 1-allyl-1H-tetrazole-5-thiol with N-mesitylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-Allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((1-Allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s stability and reactivity make it useful in studying biochemical pathways and enzyme interactions.

Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, although further research is needed to confirm these effects.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Tetrazole Ring

The allyl substituent in the target compound distinguishes it from closely related analogs:

- N-Mesityl-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide (CAS 300860-39-3): This analog features a methyl group instead of an allyl at the N1 position of the tetrazole.

- 2-(1-Methyl-1H-tetrazol-5-ylthio)-N-benzylacetamide (CAS 140406-24-2) : Here, the mesityl group is replaced by a benzyl moiety. The benzyl group offers less steric bulk and electron-donating effects compared to mesityl, which may alter binding affinity in target interactions. The molecular formula (C₁₁H₁₃N₅OS) reflects a simpler structure with reduced alkyl substitution .

Table 1: Structural Comparison of Tetrazole-Based Acetamides

Comparison with Heterocyclic Acetamides from Other Classes

describes acetamides incorporating triazole-thiazole systems (e.g., compounds 9a–e). These compounds share the acetamide backbone but differ in heterocyclic architecture:

- Key Differences: The triazole-thiazole systems (e.g., 9c) feature fused nitrogen-sulfur rings, which may enhance binding specificity compared to the tetrazole-thioacetamide scaffold.

- Similarities: Both classes utilize sulfur atoms and aromatic heterocycles to modulate electronic properties and bioavailability.

Table 2: Comparison of Heterocyclic Acetamide Classes

Biological Activity

2-((1-allyl-1H-tetrazol-5-yl)thio)-N-mesitylacetamide is a compound that has gained interest in scientific research due to its unique structural properties and potential biological applications. The compound features a tetrazole ring, which is known for its stability and versatility in various chemical reactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula: C12H16N4S

Molecular Weight: 252.35 g/mol

CAS Number: 904810-12-4

The synthesis of this compound typically involves the reaction of 1-allyl-1H-tetrazole-5-thiol with N-mesitylacetamide under controlled conditions, often using bases like sodium hydroxide to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The tetrazole ring can mimic natural substrates, enabling the compound to bind to active sites and modulate biological functions. This interaction may lead to inhibition or activation of specific biochemical pathways, which is crucial for its potential therapeutic effects.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism by which it exerts these effects could involve the modulation of cell signaling pathways that regulate apoptosis or cell proliferation. Further research is required to elucidate these mechanisms and confirm the efficacy of this compound in cancer treatment.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. For example, tetrazole derivatives have been studied for their ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and may be exploited for therapeutic purposes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-((1-Allyl-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)acetamide | Structure | Antimicrobial |

| 2-((1-Allyl-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)acetamide | Structure | Anticancer |

| 2-(1-(3-Methylphenyl)-1H-tetrazol-5-yl)thio-N-(phenyl)acetamide | Structure | Enzyme inhibitor |

The presence of the mesityl group in this compound provides specific steric and electronic properties that influence its reactivity and interactions with biological targets, making it a valuable candidate for further research .

Study on Antimicrobial Activity

A study conducted on related tetrazole compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the tetrazole structure could enhance efficacy, suggesting that this compound might also exhibit similar properties if tested.

Research on Cancer Cell Lines

In vitro studies on cancer cell lines treated with tetrazole derivatives showed a reduction in cell viability, indicating potential anticancer effects. Further investigation into the specific pathways affected by this compound could provide insights into its mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.